molecular formula C8H6BrNS B118926 3-(Bromomethyl)phenyl isothiocyanate CAS No. 155863-31-3

3-(Bromomethyl)phenyl isothiocyanate

Cat. No.: B118926
CAS No.: 155863-31-3
M. Wt: 228.11 g/mol
InChI Key: OTUFZEMMKGWNCT-UHFFFAOYSA-N
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Description

3-(Bromomethyl)phenyl isothiocyanate is an organic compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 g/mol . It is a derivative of phenyl isothiocyanate, where a bromomethyl group is attached to the phenyl ring. This compound is widely used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(Bromomethyl)phenyl isothiocyanate typically involves the reaction of 3-(Bromomethyl)aniline with thiophosgene. The reaction is carried out in an organic solvent such as chloroform or dichloromethane under controlled temperature conditions . The reaction can be represented as follows:

3-(Bromomethyl)aniline+Thiophosgene3-(Bromomethyl)phenyl isothiocyanate+Hydrogen chloride\text{3-(Bromomethyl)aniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 3-(Bromomethyl)aniline+Thiophosgene→3-(Bromomethyl)phenyl isothiocyanate+Hydrogen chloride

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(Bromomethyl)phenyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, forming corresponding substituted products.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common compared to substitution and addition reactions.

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved .

Scientific Research Applications

3-(Bromomethyl)phenyl isothiocyanate is used in various scientific research applications, including:

Comparison with Similar Compounds

3-(Bromomethyl)phenyl isothiocyanate can be compared with other similar compounds such as phenyl isothiocyanate and 4-(Bromomethyl)phenyl isothiocyanate. While all these compounds contain the isothiocyanate functional group, the position and nature of the substituents on the phenyl ring influence their reactivity and applications. For example, 4-(Bromomethyl)phenyl isothiocyanate has the bromomethyl group at the para position, which may result in different reactivity compared to the meta position in this compound .

Similar Compounds

  • Phenyl isothiocyanate
  • 4-(Bromomethyl)phenyl isothiocyanate
  • 2-(Bromomethyl)phenyl isothiocyanate

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the position of the substituents on the phenyl ring.

Properties

IUPAC Name

1-(bromomethyl)-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUFZEMMKGWNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=S)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437548
Record name 3-(Bromomethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155863-31-3
Record name 1-(Bromomethyl)-3-isothiocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155863-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)phenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromomethyl)phenyl isothiocyanate
Reactant of Route 2
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3-(Bromomethyl)phenyl isothiocyanate
Reactant of Route 3
3-(Bromomethyl)phenyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
3-(Bromomethyl)phenyl isothiocyanate
Reactant of Route 5
3-(Bromomethyl)phenyl isothiocyanate
Reactant of Route 6
3-(Bromomethyl)phenyl isothiocyanate

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